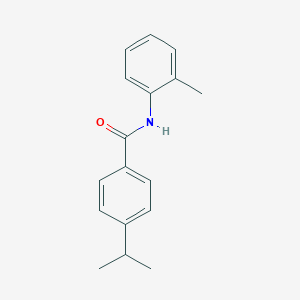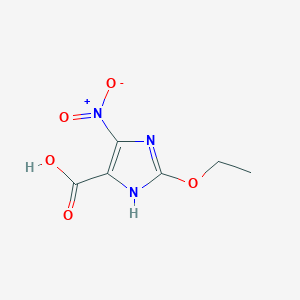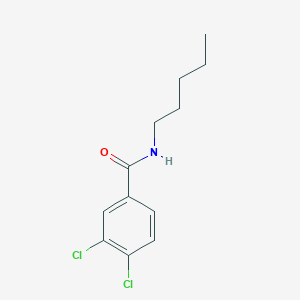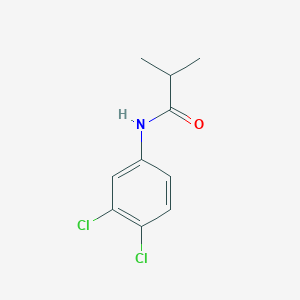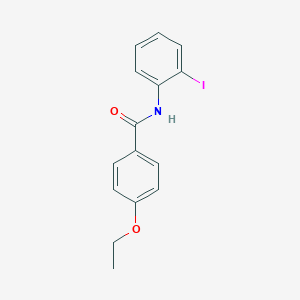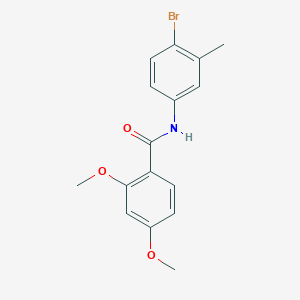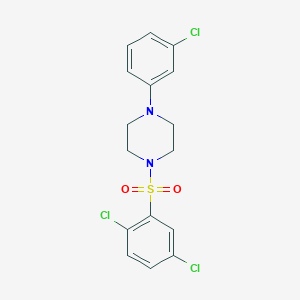
1-(3-Chloro-phenyl)-4-(2,5-dichloro-benzenesulfonyl)-piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloro-phenyl)-4-(2,5-dichloro-benzenesulfonyl)-piperazine, also known as DSP-4, is a chemical compound that has been widely used in scientific research for its ability to selectively damage noradrenergic neurons. This compound has been studied extensively in animal models to investigate the role of norepinephrine in various physiological and pathological processes.
作用機序
1-(3-Chloro-phenyl)-4-(2,5-dichloro-benzenesulfonyl)-piperazine selectively damages noradrenergic neurons by inducing oxidative stress and causing the release of noradrenaline from the nerve terminals. The released noradrenaline is then taken up by neighboring cells, leading to the accumulation of toxic metabolites and subsequent cell death. This mechanism of action has been well-characterized in the literature and has been confirmed by various studies using 1-(3-Chloro-phenyl)-4-(2,5-dichloro-benzenesulfonyl)-piperazine.
生化学的および生理学的効果
The selective damage of noradrenergic neurons by 1-(3-Chloro-phenyl)-4-(2,5-dichloro-benzenesulfonyl)-piperazine has been shown to have various biochemical and physiological effects in animal models. These effects include changes in neurotransmitter levels, alterations in gene expression, and changes in behavior. For example, 1-(3-Chloro-phenyl)-4-(2,5-dichloro-benzenesulfonyl)-piperazine-induced noradrenergic denervation has been shown to reduce dopamine levels in the prefrontal cortex and striatum, leading to deficits in working memory and attention. 1-(3-Chloro-phenyl)-4-(2,5-dichloro-benzenesulfonyl)-piperazine has also been shown to alter the expression of various genes involved in stress response and synaptic plasticity.
実験室実験の利点と制限
1-(3-Chloro-phenyl)-4-(2,5-dichloro-benzenesulfonyl)-piperazine has several advantages for lab experiments, including its selectivity for noradrenergic neurons, its well-established synthesis method, and its ability to induce long-lasting effects. However, there are also some limitations to using 1-(3-Chloro-phenyl)-4-(2,5-dichloro-benzenesulfonyl)-piperazine in lab experiments. For example, the effects of 1-(3-Chloro-phenyl)-4-(2,5-dichloro-benzenesulfonyl)-piperazine can vary depending on the dose, route of administration, and animal species used. Additionally, the use of 1-(3-Chloro-phenyl)-4-(2,5-dichloro-benzenesulfonyl)-piperazine in animal models may not fully recapitulate the effects of noradrenergic denervation in humans.
将来の方向性
There are several future directions for research involving 1-(3-Chloro-phenyl)-4-(2,5-dichloro-benzenesulfonyl)-piperazine. One area of interest is investigating the role of norepinephrine in the development and progression of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 1-(3-Chloro-phenyl)-4-(2,5-dichloro-benzenesulfonyl)-piperazine could be used to selectively damage noradrenergic neurons in animal models of these diseases to investigate the effects of norepinephrine on disease pathology and progression. Another area of interest is investigating the effects of 1-(3-Chloro-phenyl)-4-(2,5-dichloro-benzenesulfonyl)-piperazine on other neurotransmitter systems, such as serotonin and GABA. Finally, future research could focus on developing more selective and potent compounds for noradrenergic denervation to improve the specificity and reliability of animal models.
Conclusion
In conclusion, 1-(3-Chloro-phenyl)-4-(2,5-dichloro-benzenesulfonyl)-piperazine is a chemical compound that has been widely used in scientific research to selectively damage noradrenergic neurons. This compound has been used to investigate the role of norepinephrine in various physiological and pathological processes and has several advantages and limitations for lab experiments. 1-(3-Chloro-phenyl)-4-(2,5-dichloro-benzenesulfonyl)-piperazine has a well-established synthesis method and a well-characterized mechanism of action, making it a valuable tool for investigating the effects of noradrenergic denervation in animal models. Future research could focus on investigating the role of norepinephrine in neurodegenerative diseases, the effects of 1-(3-Chloro-phenyl)-4-(2,5-dichloro-benzenesulfonyl)-piperazine on other neurotransmitter systems, and developing more selective and potent compounds for noradrenergic denervation.
合成法
The synthesis of 1-(3-Chloro-phenyl)-4-(2,5-dichloro-benzenesulfonyl)-piperazine involves the reaction of 1-(3-chlorophenyl)piperazine with 2,5-dichlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain 1-(3-Chloro-phenyl)-4-(2,5-dichloro-benzenesulfonyl)-piperazine in its pure form. This synthesis method has been well-established in the literature and has been used by many researchers to obtain 1-(3-Chloro-phenyl)-4-(2,5-dichloro-benzenesulfonyl)-piperazine for their studies.
科学的研究の応用
1-(3-Chloro-phenyl)-4-(2,5-dichloro-benzenesulfonyl)-piperazine has been used extensively in scientific research to selectively damage noradrenergic neurons in animal models. This compound has been used to investigate the role of norepinephrine in various physiological and pathological processes, including learning and memory, stress response, depression, anxiety, and drug addiction. 1-(3-Chloro-phenyl)-4-(2,5-dichloro-benzenesulfonyl)-piperazine has also been used to study the effects of noradrenergic denervation on other neurotransmitter systems, such as dopamine and serotonin.
特性
CAS番号 |
197166-38-4 |
|---|---|
製品名 |
1-(3-Chloro-phenyl)-4-(2,5-dichloro-benzenesulfonyl)-piperazine |
分子式 |
C16H15Cl3N2O2S |
分子量 |
405.7 g/mol |
IUPAC名 |
1-(3-chlorophenyl)-4-(2,5-dichlorophenyl)sulfonylpiperazine |
InChI |
InChI=1S/C16H15Cl3N2O2S/c17-12-2-1-3-14(10-12)20-6-8-21(9-7-20)24(22,23)16-11-13(18)4-5-15(16)19/h1-5,10-11H,6-9H2 |
InChIキー |
CMOHIYAYQCFWEZ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
正規SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




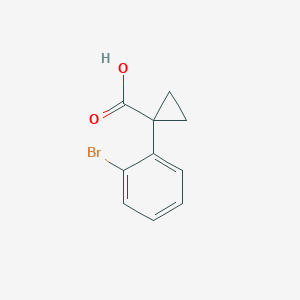
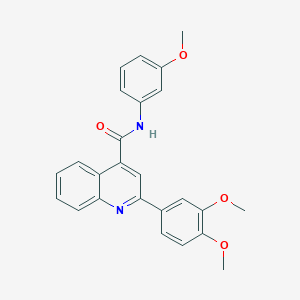

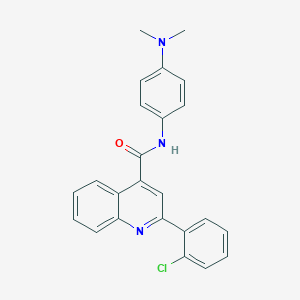
![Methyl 5-(diethylcarbamoyl)-4-methyl-2-[[2-(5-methylthiophen-2-yl)quinoline-4-carbonyl]amino]thiophene-3-carboxylate](/img/structure/B186058.png)
